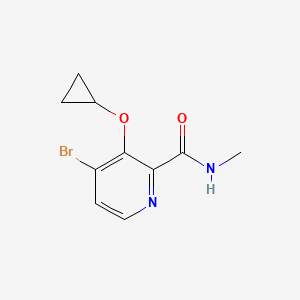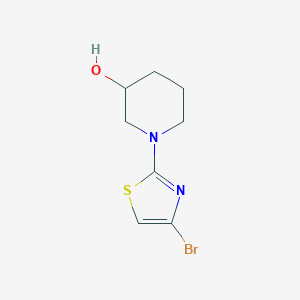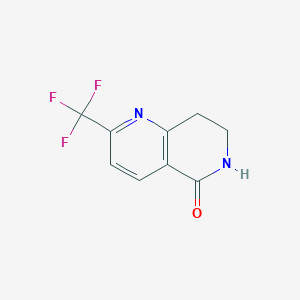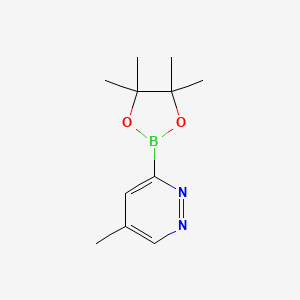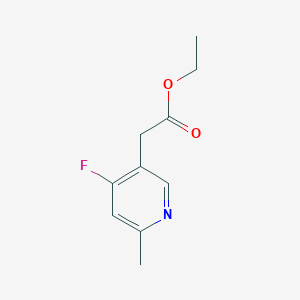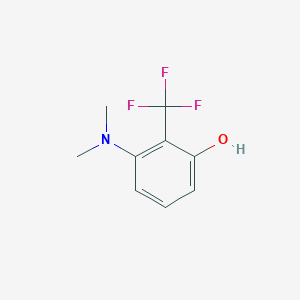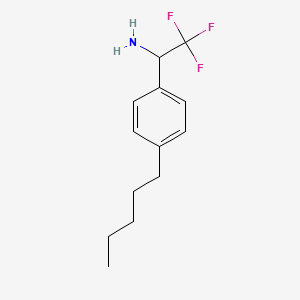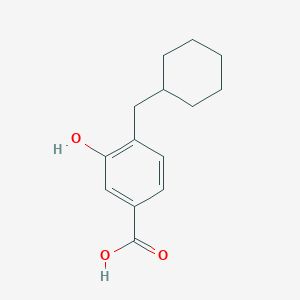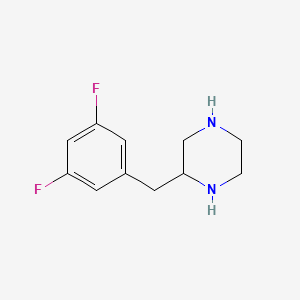
2-(3,5-Difluoro-benzyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3,5-Difluorobenzyl)-piperazine is a chiral compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Difluorobenzyl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3,5-difluorobenzyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-piperazine reacts with 3,5-difluorobenzyl bromide under basic conditions to form ®-2-(3,5-Difluorobenzyl)-piperazine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Difluorobenzyl)-piperazine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3,5-Difluorobenzyl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the 3,5-difluorobenzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxides of ®-2-(3,5-Difluorobenzyl)-piperazine.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(3,5-Difluorobenzyl)-piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological studies to understand its interaction with biological targets.
Pharmaceutical Research: The compound is explored for its potential therapeutic effects and as a lead compound in the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ®-2-(3,5-Difluorobenzyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(3,5-Difluorobenzyl)-piperazine: The enantiomer of ®-2-(3,5-Difluorobenzyl)-piperazine with similar chemical properties but different biological activity.
2-(3,5-Difluorobenzyl)-piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
3,5-Difluorobenzylamine: A simpler analog with an amine group instead of a piperazine ring.
Uniqueness
®-2-(3,5-Difluorobenzyl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 3,5-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H14F2N2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-[(3,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2 |
Clave InChI |
VEUCYZAOGHEBBH-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)CC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


